
N,N-Dibutylcyclododecanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutylcyclododecanecarboxamide is an organic compound with the molecular formula C21H41NO It is a tertiary amide, characterized by a twelve-membered ring structure and two butyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutylcyclododecanecarboxamide typically involves the reaction of cyclododecanecarboxylic acid with dibutylamine. The reaction is often facilitated by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to promote the formation of the amide bond. The reaction conditions usually include an organic solvent like dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a single-pot process. This involves reacting cyclododecanecarboxylic acid with dibutylamine in the presence of an organic tertiary base. This method is energy and time-efficient, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutylcyclododecanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Cyclododecanecarboxylic acid.
Reduction: N,N-Dibutylcyclododecanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutylcyclododecanecarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amide structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of N,N-Dibutylcyclododecanecarboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its amide functional group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dicyclohexylcarbodiimide (DCC): Used in peptide synthesis and has a similar amide structure.
N,N-Dibutylformamide: Another tertiary amide with different alkyl groups.
N,N-Dibutylacetamide: Similar structure but with a smaller ring size.
Uniqueness
N,N-Dibutylcyclododecanecarboxamide is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
91424-68-9 |
|---|---|
Molekularformel |
C21H41NO |
Molekulargewicht |
323.6 g/mol |
IUPAC-Name |
N,N-dibutylcyclododecanecarboxamide |
InChI |
InChI=1S/C21H41NO/c1-3-5-18-22(19-6-4-2)21(23)20-16-14-12-10-8-7-9-11-13-15-17-20/h20H,3-19H2,1-2H3 |
InChI-Schlüssel |
QYKHOAJADINPDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C1CCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


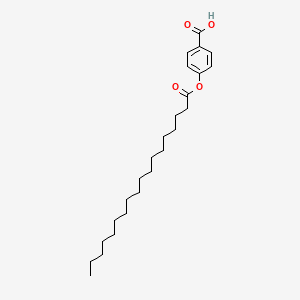
![2-[4-(4-Aminophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B14373049.png)
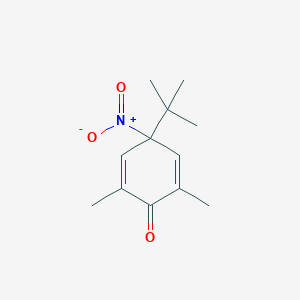
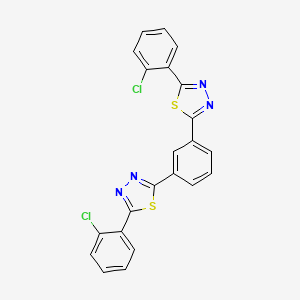
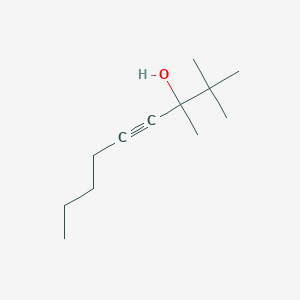
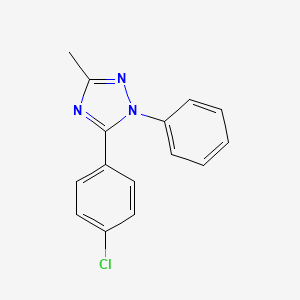
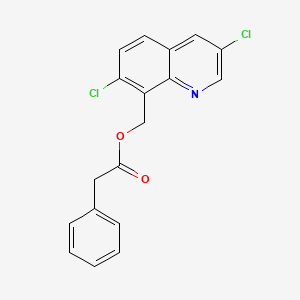
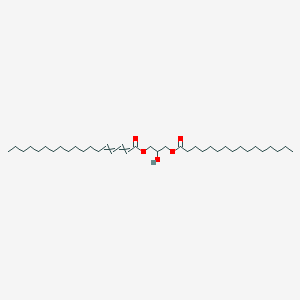
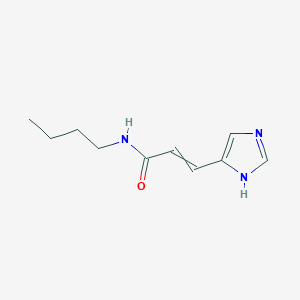
![2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14373113.png)

![Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B14373120.png)


